
4,7-Diphenyl-1,3-dithiepane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Diphenyl-1,3-dithiepane-2-thione is an organic compound with the molecular formula C₁₇H₁₆S₃ It belongs to the class of dithiepane derivatives, characterized by a seven-membered ring containing two sulfur atoms and one thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,3-dithiepane-2-thione typically involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. One common method includes the use of elemental sulfur and a base such as sodium hydride in an organic solvent like tetrahydrofuran. The reaction is carried out under reflux conditions, leading to the formation of the dithiepane ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Diphenyl-1,3-dithiepane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro- or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Diphenyl-1,3-dithiepane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its sulfur-containing structure.
Wirkmechanismus
The mechanism of action of 4,7-Diphenyl-1,3-dithiepane-2-thione involves its interaction with molecular targets through its sulfur atoms and thione group. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, as it can generate reactive oxygen species that induce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Diphenyl-1,3-dihydro-2-benzofuran
- 4,7-Dihydroxy-4,7-dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- 3,4-Diphenyl-1,3-oxazolidine-2-thione
- 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
Uniqueness
4,7-Diphenyl-1,3-dithiepane-2-thione is unique due to its seven-membered ring structure containing two sulfur atoms and a thione group. This structural feature distinguishes it from other similar compounds, which may have different ring sizes or functional groups. The presence of sulfur atoms and the thione group also imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
879279-57-9 |
|---|---|
Molekularformel |
C17H16S3 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
4,7-diphenyl-1,3-dithiepane-2-thione |
InChI |
InChI=1S/C17H16S3/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
HGEJLEYJINHAGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC(=S)SC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
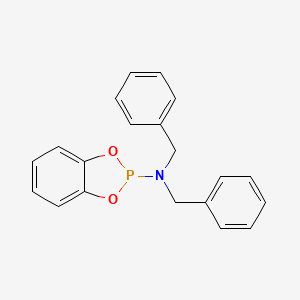

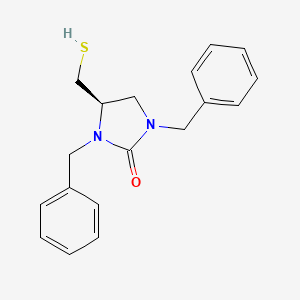
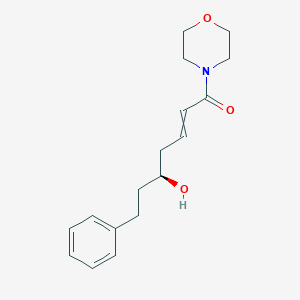
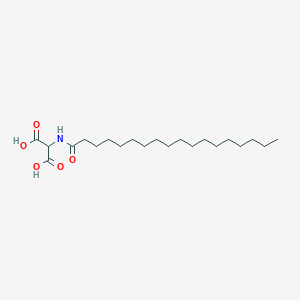
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
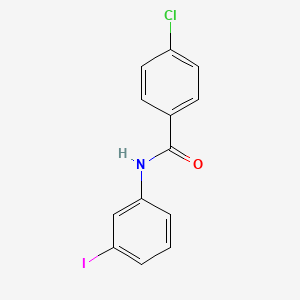
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

